
4-amino-1-methyl-N-(pyrazin-2-yl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-1-methyl-N-(pyrazin-2-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C9H10N6O and its molecular weight is 218.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Amino-1-methyl-N-(pyrazin-2-yl)-1H-pyrazole-3-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
- Molecular Formula : C₈H₉N₅O
- Molecular Weight : 182.22 g/mol
- CAS Number : 139756-02-8
- Structural Characteristics : The compound features a pyrazole ring substituted with an amino group and a carboxamide, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Kinases : Recent studies have shown that compounds with similar structures exhibit inhibitory effects on various kinases, including Aurora-A and CDK2, which are involved in cell cycle regulation and cancer progression. For example, related pyrazole derivatives demonstrated IC₅₀ values as low as 25 nM against CDK2 .
- Antitumor Activity : Several derivatives of pyrazole compounds have been evaluated for their anticancer properties. In vitro studies indicated that certain analogs could induce apoptosis in cancer cell lines (e.g., A549) with IC₅₀ values ranging from 0.95 nM to 49.85 µM .
- Anti-inflammatory Effects : Pyrazole derivatives have also been studied for their anti-inflammatory properties, particularly through the inhibition of TNF-alpha release and other inflammatory mediators . The presence of an amino group at the 4-position has been linked to enhanced anti-inflammatory activity.
Biological Activity Data
Activity Type | Target/Cell Line | IC₅₀ (µM) | Reference |
---|---|---|---|
Antitumor | A549 (lung cancer) | 49.85 | |
CDK2 Inhibition | Various cancer cells | 0.025 | |
Anti-inflammatory | TNF-alpha release | - |
Case Studies
- Anticancer Studies : In a study by Xia et al., a series of pyrazole derivatives were synthesized and screened for their ability to induce apoptosis in cancer cells. The most potent compound exhibited significant growth inhibition against A549 cells, highlighting the potential of pyrazole derivatives in cancer therapy .
- Inflammation Models : Research focused on the anti-inflammatory effects of pyrazole compounds showed that specific modifications at the N1 position could enhance their efficacy in inhibiting pro-inflammatory cytokines in vitro and in vivo .
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Activity
Recent studies have identified 4-amino-1-methyl-N-(pyrazin-2-yl)-1H-pyrazole-3-carboxamide as a promising candidate for anti-inflammatory therapies. The compound acts as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a significant role in regulating inflammatory responses. By inhibiting NAAA, the compound helps preserve endogenous palmitoylethanolamide, enhancing its anti-inflammatory effects at the site of inflammation .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. It exhibits cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer). In vitro studies have shown that it can inhibit cell proliferation effectively, with reported IC50 values indicating significant potency against these cell lines .
Case Study 1: Inhibition of Cancer Cell Lines
A study focused on the synthesis and evaluation of pyrazole derivatives, including this compound, demonstrated its effectiveness against multiple cancer types. The compound showed promising results with IC50 values ranging from 3.79 to 42.30 µM across different cell lines, highlighting its potential as a therapeutic agent in oncology .
Case Study 2: Structure–Activity Relationship Analysis
A comprehensive structure–activity relationship (SAR) analysis was conducted to optimize the pharmacological properties of pyrazole derivatives. Modifications to the chemical structure were found to enhance both the anti-inflammatory and anticancer activities of the compounds, including this compound. This research underscores the importance of chemical modifications in developing more effective therapeutic agents .
Eigenschaften
IUPAC Name |
4-amino-1-methyl-N-pyrazin-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O/c1-15-5-6(10)8(14-15)9(16)13-7-4-11-2-3-12-7/h2-5H,10H2,1H3,(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNHIBIUSQJVTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=NC=CN=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.